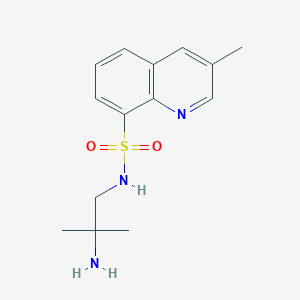
5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in treating various B-cell malignancies.
Mechanism of Action
5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide binds covalently to a cysteine residue in the active site of BTK, thereby inhibiting its activity. BTK plays a critical role in B-cell receptor signaling, and its inhibition leads to decreased activation of downstream pathways such as PLCγ2, AKT, and NF-κB. This ultimately results in decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects
This compound has been shown to be highly selective for BTK, with minimal off-target effects. In preclinical studies, this compound has demonstrated potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. This compound has also been shown to enhance the activity of other anti-cancer agents such as venetoclax and obinutuzumab.
Advantages and Limitations for Lab Experiments
One advantage of 5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide is its high selectivity for BTK, which minimizes off-target effects. Another advantage is its ability to enhance the activity of other anti-cancer agents, which could potentially lead to synergistic effects in combination therapy. However, a limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several future directions for the development and application of 5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide. One direction is the exploration of its potential use in combination therapy with other anti-cancer agents. Another direction is the investigation of its efficacy in other B-cell malignancies such as Waldenström macroglobulinemia and marginal zone lymphoma. Additionally, the development of more potent and selective BTK inhibitors based on the structure of this compound is an ongoing area of research.
Conclusion
In conclusion, this compound is a small molecule inhibitor that targets BTK and has shown promising results in preclinical studies for the treatment of B-cell malignancies. Its high selectivity for BTK and ability to enhance the activity of other anti-cancer agents make it a promising candidate for combination therapy. Ongoing research in the development of more potent and selective BTK inhibitors based on the structure of this compound will further advance the field of B-cell malignancy treatment.
Synthesis Methods
5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide can be synthesized by a multi-step process starting from 2,4-dichloro-5-methoxybenzoic acid. The first step involves the conversion of the acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with morpholine to yield the corresponding amide. Finally, the amide is chlorinated using N-chlorosuccinimide to give this compound in good yield and purity.
Scientific Research Applications
5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide has been extensively studied for its potential use in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, this compound has shown potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. This compound has also been shown to enhance the activity of other anti-cancer agents such as venetoclax and obinutuzumab.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-18-12-3-2-9(14)6-11(12)13(17)16-8-10-7-15-4-5-19-10/h2-3,6,10,15H,4-5,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJLIEQKTFJCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2CNCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile](/img/structure/B6646452.png)

![4-[(1-amino-2,3-dimethylbutan-2-yl)sulfamoyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B6646465.png)


![1-N-[(4-fluoro-3-methylphenyl)methyl]-1-N,4-dimethylpentane-1,3-diamine](/img/structure/B6646491.png)

![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine](/img/structure/B6646518.png)
![3-[3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6646527.png)
![3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid](/img/structure/B6646532.png)
![3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid](/img/structure/B6646544.png)
